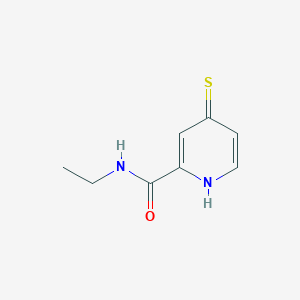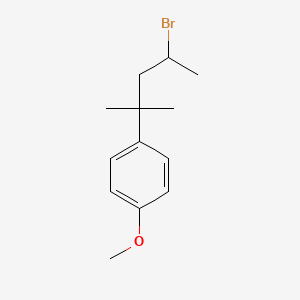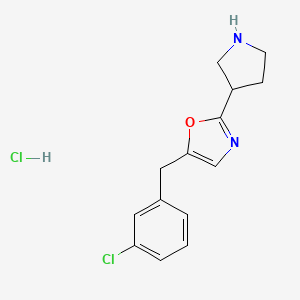![molecular formula C10H14O2 B12315629 3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid](/img/structure/B12315629.png)
3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid: is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is also known by its IUPAC name, (2E)-3-bicyclo[2.2.1]hept-2-yl-2-propenoic acid . This compound features a bicyclic structure, which is a characteristic of the norbornane framework, and a propenoic acid moiety, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid typically involves the reaction of norbornene derivatives with acrylic acid or its derivatives under specific conditions. One common method includes the Diels-Alder reaction, where a diene (such as cyclopentadiene) reacts with an alkene (such as acrylic acid) to form the bicyclic structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine:
Industry: In industry, this compound may be used in the production of polymers and other materials due to its reactive double bond and rigid bicyclic structure .
Mécanisme D'action
The mechanism by which 3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid exerts its effects is not well-documented. its reactivity can be attributed to the presence of the propenoic acid moiety, which can participate in various chemical reactions. The bicyclic structure also contributes to its stability and reactivity .
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]heptan-2-ol: This compound shares the bicyclic structure but has a hydroxyl group instead of the propenoic acid moiety.
Bicyclo[2.2.1]hept-5-en-2-yl acetate: This compound has an acetate group attached to the bicyclic structure.
Uniqueness: 3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid is unique due to the presence of both the bicyclic norbornane framework and the propenoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(E)-3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H14O2/c11-10(12)4-3-9-6-7-1-2-8(9)5-7/h3-4,7-9H,1-2,5-6H2,(H,11,12)/b4-3+ |
Clé InChI |
CVZJZTLSHVMYOU-ONEGZZNKSA-N |
SMILES isomérique |
C1CC2CC1CC2/C=C/C(=O)O |
SMILES canonique |
C1CC2CC1CC2C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)


![(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315570.png)

![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)

![3-[(Cyclohexyloxy)methyl]-2-methylaniline](/img/structure/B12315590.png)
![Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12315594.png)


![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12315616.png)

![tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate](/img/structure/B12315620.png)
